3-(2-Amino-1,3-thiazol-4-yl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of aminothiazole and chromenone. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one typically involves the reaction of 2-aminothiazole with 7-hydroxy-2H-chromen-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aminothiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer properties.
7-hydroxy-2H-chromen-2-one: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one is unique due to the combination of the aminothiazole and chromenone moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H8N2O3S |
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Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C12H8N2O3S/c13-12-14-9(5-18-12)8-3-6-1-2-7(15)4-10(6)17-11(8)16/h1-5,15H,(H2,13,14) |
InChI Key |
DLNIJBXAQKNZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
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